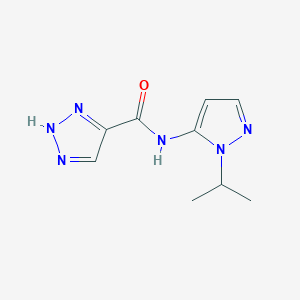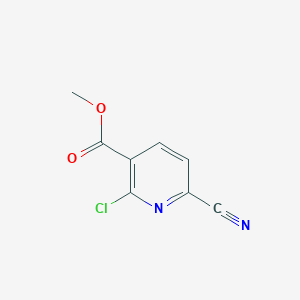![molecular formula C11H18N4O3 B6642628 2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid, commonly known as Alimet, is a methionine analog that is used as a feed supplement for livestock. It is a white, crystalline powder that is soluble in water and has a molecular weight of 257.29 g/mol. Alimet has been widely used in the animal feed industry due to its ability to improve the growth and health of livestock.
Mecanismo De Acción
Alimet functions as a methionine analog, replacing methionine in the diet of animals. Methionine is an essential amino acid that is required for protein synthesis and other important metabolic processes in animals. Alimet is structurally similar to methionine and can be metabolized in the same way. However, Alimet is more bioavailable than methionine and can be absorbed more efficiently by animals. This results in an increase in protein synthesis and a decrease in the breakdown of muscle protein, leading to improved growth and feed efficiency.
Biochemical and Physiological Effects:
Alimet has been shown to have a number of biochemical and physiological effects on animals. It has been found to increase the concentration of essential amino acids in the blood, improve the activity of digestive enzymes, and enhance the absorption of nutrients. Alimet has also been shown to have antioxidant properties, reducing the level of oxidative stress in animals. In addition, Alimet has been found to have a positive effect on the immune system of animals, enhancing their resistance to infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alimet has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. It is also highly soluble in water, making it easy to administer to animals. However, there are some limitations to the use of Alimet in lab experiments. It is relatively expensive compared to other feed supplements, and its effects can be influenced by factors such as diet composition and animal health status.
Direcciones Futuras
There are several future directions for research on Alimet. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the use of Alimet in combination with other feed supplements to enhance its effects on animal growth and health. Additionally, there is potential for the use of Alimet in human nutrition and medicine, as it has been shown to have antioxidant and immunomodulatory properties.
Métodos De Síntesis
Alimet can be synthesized by reacting 2-ethylbutyric acid with formaldehyde and 2-methyl-4-nitroimidazole to form 2-ethyl-2-(2-methyl-4-nitroimidazol-1-yl)butyraldehyde. This intermediate is then reduced with sodium borohydride to form 2-ethyl-2-(2-methyl-4-nitroimidazol-1-yl)butanol, which is subsequently reacted with triethylamine and 2-methyl-4-isothiazolin-3-one to form the final product, Alimet.
Aplicaciones Científicas De Investigación
Alimet has been extensively studied in the field of animal nutrition. It has been shown to improve the growth performance, feed efficiency, and health of various livestock species, including poultry, swine, and cattle. Alimet has also been found to have a positive effect on the immune system of animals, enhancing their resistance to infectious diseases.
Propiedades
IUPAC Name |
2-ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-4-11(5-2,10(17)18)7-12-9(16)8-6-13-15(3)14-8/h6H,4-5,7H2,1-3H3,(H,12,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJZAPFKINQPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=NN(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)
![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)


![(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)

![Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B6642661.png)